molecular formula C17H19NO3 B14764783 (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate

(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate

Cat. No.: B14764783
M. Wt: 285.34 g/mol
InChI Key: PEBNJNIPYBHKHE-UHFFFAOYSA-N
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Description

(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexane ring substituted with a methyl ester group and a 4-ethynylbenzamido group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate typically involves a multi-step process. One common route starts with the preparation of the cyclohexane ring, followed by the introduction of the methyl ester group. The final step involves the attachment of the 4-ethynylbenzamido group through an amide bond formation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1r,4r)-Methyl 4-(4-ethynylbenzamido)cyclohexanecarboxylate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structural features enable it to participate in diverse chemical reactions, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

methyl 4-[(4-ethynylbenzoyl)amino]cyclohexane-1-carboxylate

InChI

InChI=1S/C17H19NO3/c1-3-12-4-6-13(7-5-12)16(19)18-15-10-8-14(9-11-15)17(20)21-2/h1,4-7,14-15H,8-11H2,2H3,(H,18,19)

InChI Key

PEBNJNIPYBHKHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C#C

Origin of Product

United States

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